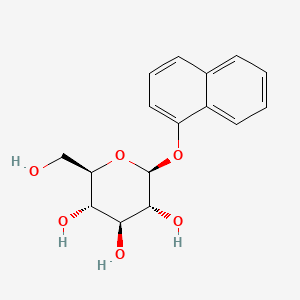

1-ナフチル β-D-グルコピラノシド

概要

説明

1-naphthyl beta-D-glucoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen has been replaced by a 1-naphthyl group. It has a role as a Brassica napus metabolite and an algal metabolite. It is a beta-D-glucoside and a member of naphthalenes. It derives from a 1-naphthol.

1-Naphthyl beta-D-glucopyranoside is a natural product found in Davallia mariesii and Davallia trichomanoides with data available.

科学的研究の応用

化学合成

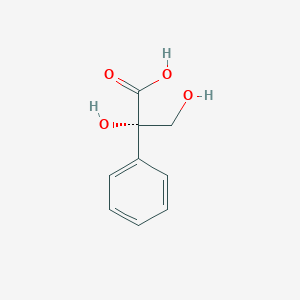

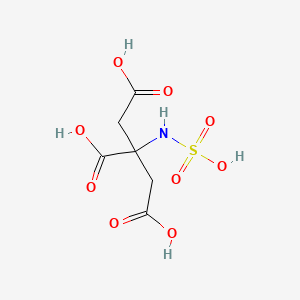

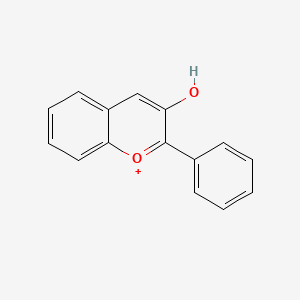

1-ナフチル β-D-グルコピラノシドは化学合成に使用できます {svg_1}. その分子式はC16H18O6で、分子量は306.32です {svg_2}. これは、他の複雑な分子の合成における出発物質または中間体として使用できます。

クロマトグラフィー

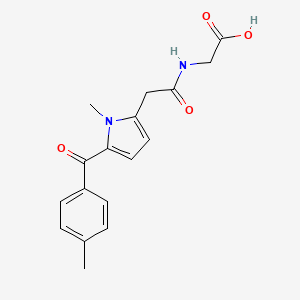

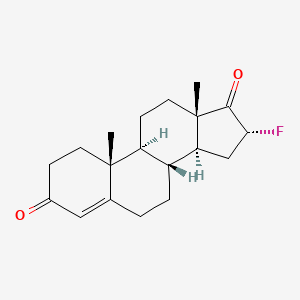

クロマトグラフィーの分野では、1-ナフチル β-D-グルコピラノシドは、標準または参照化合物として使用できる可能性があります {svg_3}. クロマトグラフィーは、混合物を分離するために使用される技術であり、混合物の成分を特定するために参照化合物がよく必要になります。

材料科学

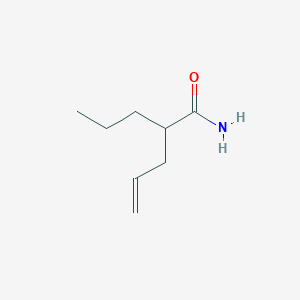

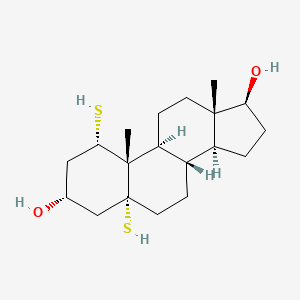

材料科学では、1-ナフチル β-D-グルコピラノシドは、新素材の開発に使用される可能性があります {svg_4}. その独特の化学構造は、これらの材料の特性に貢献する可能性があります。

生物活性

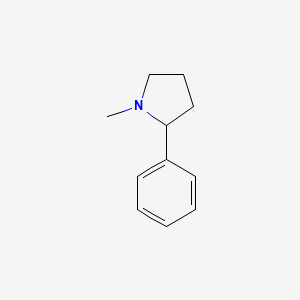

1-ナフチル β-D-グルコピラノシドを含むナフタレン誘導体は、幅広い生物活性を示すことがわかっています {svg_5}. これらには、抗菌性、抗酸化性、細胞毒性、抗炎症性、抗原虫性、および抗血小板凝集活性があります {svg_6}.

生合成研究

1-ナフチル β-D-グルコピラノシドは、天然に存在するナフタレンの生合成を調査する研究で使用できます {svg_7}. これらの化合物の生合成を理解することは、創薬や開発など、さまざまな分野に影響を与える可能性があります {svg_8}.

医薬品化学研究

ナフタレン誘導体の生物活性から、1-ナフチル β-D-グルコピラノシドは、医薬品化学研究において興味深いものになる可能性があります {svg_9}. これは、新薬の開発のためのリード化合物として役立ちます {svg_10}.

作用機序

1-Naphthyl beta-D-glucopyranoside has been shown to inhibit melanoma growth in vitro and in vivo by preventing the activation of pro-carcinogens . This suggests that it may act as a competitive inhibitor of certain enzymes involved in carcinogen activation, although the specific mechanism is not detailed in the search results.

Safety and Hazards

The safety information available indicates that 1-Naphthyl beta-D-glucopyranoside may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Relevant Papers

One relevant paper found discusses the metabolism and excretion of 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside in mice . This paper could provide further insights into the biological activity and pharmacokinetics of 1-Naphthyl beta-D-glucopyranoside.

生化学分析

Biochemical Properties

1-Naphthyl beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly in the study of beta-glucosidases. Beta-glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . These enzymes are found universally in all domains of living organisms, including Archaea, Eubacteria, and Eukaryotes . 1-Naphthyl beta-D-glucopyranoside interacts with beta-glucosidases by serving as a substrate, which upon hydrolysis, releases 1-naphthol and glucose . This interaction is essential for studying the enzyme’s activity and specificity.

Cellular Effects

1-Naphthyl beta-D-glucopyranoside has been shown to influence various cellular processes. It inhibits the enzyme cytochrome P450, which is involved in the metabolism of xenobiotics . This inhibition can prevent the activation of pro-carcinogens, thereby inhibiting melanoma growth in vitro and in vivo . Additionally, 1-Naphthyl beta-D-glucopyranoside inhibits cellular proliferation and induces apoptosis in certain cell types . These effects highlight the compound’s potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of 1-Naphthyl beta-D-glucopyranoside involves its interaction with beta-glucosidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release 1-naphthol and glucose . This reaction is facilitated by the enzyme’s catalytic residues, which stabilize the transition state and lower the activation energy required for the reaction . The hydrolysis of 1-Naphthyl beta-D-glucopyranoside by beta-glucosidases is a critical step in understanding the enzyme’s function and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthyl beta-D-glucopyranoside can change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 1-Naphthyl beta-D-glucopyranoside can degrade over time, leading to a decrease in its effectiveness in enzymatic assays . Understanding these temporal effects is crucial for ensuring accurate and reproducible results in biochemical experiments.

Dosage Effects in Animal Models

The effects of 1-Naphthyl beta-D-glucopyranoside can vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit the activity of cytochrome P450 and other enzymes without causing significant toxicity . At higher doses, 1-Naphthyl beta-D-glucopyranoside can exhibit toxic effects, including liver damage and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

1-Naphthyl beta-D-glucopyranoside is involved in various metabolic pathways. It is metabolized by beta-glucosidases to release 1-naphthol and glucose . The released 1-naphthol can undergo further metabolism, including conjugation with glucuronic acid or sulfate, to form more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-Naphthyl beta-D-glucopyranoside within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, 1-Naphthyl beta-D-glucopyranoside can localize to specific cellular compartments, where it interacts with beta-glucosidases and other enzymes . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 1-Naphthyl beta-D-glucopyranoside is primarily determined by its interactions with beta-glucosidases and other enzymes. The compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and lysosomes . The localization of 1-Naphthyl beta-D-glucopyranoside to these compartments is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of 1-Naphthyl beta-D-glucopyranoside is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941846 | |

| Record name | 1-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19939-82-3 | |

| Record name | 1-Naphthalenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19939-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the concentration of 1-Naphthyl β-D-glucopyranoside in pecan leaves correlate with the cultivar's susceptibility to pecan scab?

A1: The research suggests that there is no direct correlation between the concentration of 1-Naphthyl β-D-glucopyranoside in healthy pecan leaves and the cultivar's susceptibility to pecan scab caused by Cladosporium caryigenum. While 1-Naphthyl β-D-glucopyranoside was found in varying concentrations in different pecan cultivars, its presence did not predict resistance or susceptibility to the fungus. []

Q2: How do the levels of 1-Naphthyl β-D-glucopyranoside and its aglycone, Juglone, change in pecan leaves infected with pecan scab?

A2: Interestingly, the study found that both 1-Naphthyl β-D-glucopyranoside and its aglycone, Juglone, were present at significantly higher levels in pecan leaf tissue with scab lesions compared to healthy leaf tissue. This suggests that the infection process, or the plant's defense response to it, might trigger the conversion of 1-Naphthyl β-D-glucopyranoside to Juglone or stimulate their production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)